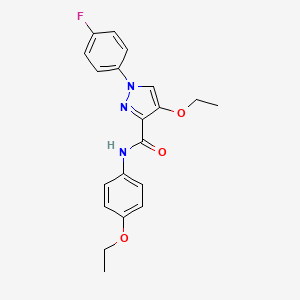![molecular formula C23H22N2O5S2 B2841901 8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole CAS No. 1251614-53-5](/img/structure/B2841901.png)
8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole” seems to be a complex organic molecule. It likely contains a chromeno[3,4-d]isoxazole core, which is a type of heterocyclic compound . The molecule also appears to have a piperazine ring, which is a common feature in many pharmacologically active compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, the HOMO–LUMO energy gap of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was calculated at 5.19 eV, indicating low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the electronic properties, nonlinear optical properties, and thermodynamic properties of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate were investigated .Aplicaciones Científicas De Investigación
Crystal Structure Analysis and Computational Insights
Research on compounds structurally related to 8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole has focused on understanding their crystal structures and electronic properties. A study by Kumara et al. synthesized novel piperazine derivatives, analyzing their crystal structures and conducting density functional theory (DFT) calculations to determine electrophilic and nucleophilic sites. Their work emphasizes the significance of crystallography and computational chemistry in developing pharmaceuticals with precise electronic characteristics for targeted biological interactions (Kumara et al., 2017).
Antioxidant and Cytotoxic Potential
Patel et al. explored chrysin-based sulfonylpiperazines for their antioxidant and cytotoxic properties against cancer cell lines. The study reveals the potential of such compounds in mitigating oxidative stress and inhibiting cancer cell growth, highlighting their therapeutic prospects in cancer treatment (Patel et al., 2019).
Antimicrobial Activity
A series of studies have demonstrated the antimicrobial efficacy of chromenoisoxazole derivatives. Patel et al. synthesized a new series of compounds showing significant activity against various bacterial and fungal strains, suggesting their utility as novel antimicrobial agents (Patel et al., 2012). Additionally, Hatnapure et al. reported derivatives with strong anti-inflammatory and antimicrobial activities, indicating their dual therapeutic potential (Hatnapure et al., 2012).
Synthesis and Structural Optimization
Research efforts also extend to the synthesis and optimization of these compounds for enhanced biological activity. Studies have focused on developing efficient synthetic routes and characterizing the chemical structures of these derivatives, aiming to identify potent agents with specific biological functions, such as anticancer, antimicrobial, and antioxidant properties (Darwish et al., 2014).
Mecanismo De Acción
The mechanism of action of similar compounds has been studied in the context of their biological activity. For instance, the docking simulation of some piperazine chrome-2-one derivatives showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-16-21(24-23(30-16)17-6-10-19(28-2)11-7-17)15-25(18-8-12-20(29-3)13-9-18)32(26,27)22-5-4-14-31-22/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWHBKCFPFWERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

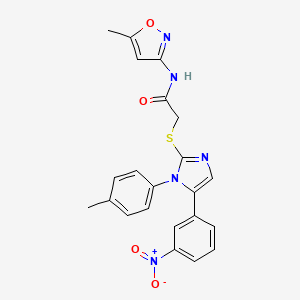

![4-Chloro-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2841825.png)
![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)

![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)
![Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
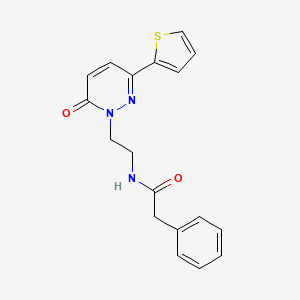
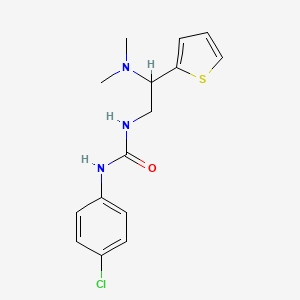
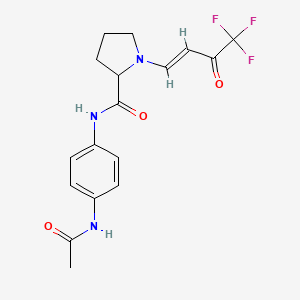
![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)
